3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol
Overview
Description
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol is a chemical compound with the molecular formula C19H36O3Si2. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) groups attached to a benzyl alcohol moiety. This compound is often used in organic synthesis as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as tert-butyldimethylsilyl ethers, are used to protect alcohols in organic synthesis .
Mode of Action
The compound interacts with its targets by acting as a protective group for alcohols in organic synthesis . It reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . This reaction is catalyzed by DMF .
Biochemical Pathways
Similar compounds have been used in the stereocontrolled production of erythrose , and as initiators for the polymerization of 1,2 benzenedicarboxaldehyde .
Pharmacokinetics
The compound’s molecular weight (36866) and structure suggest that it may have specific pharmacokinetic properties that impact its bioavailability .
Result of Action
Similar compounds have been used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide a, and (+)-leucascandrolide a .
Action Environment
It’s known that similar compounds are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol typically involves the protection of hydroxyl groups on a benzyl alcohol derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or N-methylimidazole in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The TBDMS groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used for deprotection of TBDMS groups.
Major Products Formed
The major products formed from these reactions include the free benzyl alcohol, ketones, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: It is used in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers.
Triisopropylsilyl ethers (TIPS): More sterically hindered and stable than TMS but less so than TBDMS.
Tert-butyldiphenylsilyl ethers (TBDPS): Offer even greater stability and steric hindrance than TBDMS.
Uniqueness
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol is unique due to its balance of stability and ease of deprotection. The TBDMS groups provide sufficient protection under a wide range of conditions while being easily removable when needed, making it highly valuable in complex synthetic routes .
Properties
IUPAC Name |
[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXBMHBNSMMAOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183075 | |
Record name | 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036243-79-4 | |
Record name | 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036243-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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